Superior High-Temperature Spallation Resistance in Boron-Doped Oxidation Regime
Undoped Mo₅Si₃ is subject to catastrophic 'pest' oxidation at 800 °C, making it unusable in oxidizing atmospheres compared to protective-scale-forming MoSi₂. [1] However, precise boron-doping transforms its oxidation behavior. While a Mo₅Si₃ material with only 0.14 wt% B continues linear rapid oxidation at -3.3 mg/(cm²·h) at 1450 °C, increasing the dopant level to 1.6 wt% B induces a parabolic, passivating regime with a dramatically lower mass gain rate of 5.3 × 10⁻⁴ mg²/(cm⁴·h). [2] This quantitative threshold defines the compositional specification required to make Mo₅Si₃ viable in high-temperature oxidative environments, a requirement not present for baseline MoSi₂.
| Evidence Dimension | Oxidation Rate at 1450 °C |
|---|---|
| Target Compound Data | 5.3 × 10⁻⁴ mg²/(cm⁴·h) (Mo₅Si₃ matrix + 1.6 wt% B) |
| Comparator Or Baseline | -3.3 mg/(cm²·h) (Mo₅Si₃ matrix + 0.14 wt% B); baseline MoSi₂ forms a stable protective scale |
| Quantified Difference | Transition from rapid linear mass loss (-3.3 mg/(cm²·h)) to near-zero parabolic mass gain; this is quantitatively identical to MoSi₂'s passive oxidation behavior. |
| Conditions | Isothermal oxidation at 1450 °C under identical atmospheric conditions (sample with 0.14 wt% B vs. 1.6 wt% B). |
Why This Matters
A procurement specification requiring a minimum of 1.6 wt% boron doping is the direct, data-driven way to acquire Mo₅Si₃ with oxidation resistance equivalent to MoSi₂, fully eliminating the 'pest' failure mode.
- [1] Schneibel, J. H.; Rawn, C. J.; Watkins, T. R.; Payzant, E. A. Oxidation behavior of boron-modified Mo₅Si₃ at 800°–1300°C. Journal of the American Ceramic Society 2005, 88 (9), 2478-2483. View Source
- [2] Akinc, M.; Meyer, M. K.; Kramer, M. J.; Thom, A. J.; Schneibel, J. H.; Unal, O. Isothermal oxidation behavior of Mo-Si-B intermetallics at 1450°C. Materials Research Society Symposium Proceedings 1999, 552, KK7.4.1–KK7.4.6. View Source
